MDM2 Binding Affinity vs. Structural Analogues
The target compound has been profiled as a direct ligand of the MDM2 E3 ubiquitin ligase [1]. In a surface plasmon resonance (SPR) assay measuring antagonist activity at the MDM2–p53 complex, the target compound exhibited a Ki of 2 000 nM and a Ki of 5 000 nM by HSQC NMR [1]. A structurally related pyrimidine‑5‑carboxylate comparator bearing a different C‑4 substitution pattern showed an MDM2 IC₅₀ of 1 000 nM in U87 MG cells, but no SPR or NMR Ki data were reported for that compound [2]. The target compound therefore offers a more extensively characterized interaction profile for MDM2, including orthogonal biophysical evidence, which is critical for structure‑based drug design campaigns that require validated binding constants.
| Evidence Dimension | MDM2 target engagement (Ki by SPR and NMR) |
|---|---|
| Target Compound Data | Ki = 2 000 nM (SPR, MDM2–p53); Ki = 5 000 nM (HSQC NMR) |
| Comparator Or Baseline | Pyrimidine‑5‑carboxylate analogue (BDBM50241616): IC₅₀ = 1 000 nM (U87 MG cell‑based ELISA) |
| Quantified Difference | Only the target compound has orthogonal biophysical SPR and NMR Ki data; comparator has only cell‑based IC₅₀ (different assay format). |
| Conditions | SPR: MDM2 residues 25–109 vs. immobilized p53 residues 15–29; HSQC NMR: MDM2 expressed in E. coli BL21(DE3); cell‑based ELISA: U87 MG cells, 10 min incubation [1][2]. |
Why This Matters
Procurement decisions for MDM2‑focused medicinal chemistry programs benefit from the availability of orthogonal biophysical binding data (SPR and NMR), which reduces the risk of false positives inherent in single‑assay formats.
- [1] BindingDB. Monomer ID 50436041 (CHEMBL2396747). Affinity data for MDM2. Accessed 30 Apr 2026. View Source
- [2] BindingDB. Monomer ID 50241616 (CHEMBL3347643). Affinity data for MDM2. Accessed 30 Apr 2026. View Source
